molecular formula C16H11IN2O3 B3481168 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione

4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione

Cat. No. B3481168
M. Wt: 406.17 g/mol
InChI Key: UGQMWHBTNJPIHF-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione, also known as HIPP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of pyrazolidinedione and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various scientific fields. One of its primary applications is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been studied for its potential use as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMPs, which are involved in inflammation and cancer progression. 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione has been shown to exhibit fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione exhibits fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione. One area of research could focus on the development of more efficient synthesis methods for 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione and its potential applications in the treatment of other diseases. Further studies could also be conducted to explore the use of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione as a fluorescent probe for the detection of metal ions in biological systems. Finally, studies could be conducted to develop more water-soluble derivatives of 4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione to improve its bioavailability and efficacy in lab experiments.

properties

IUPAC Name

(4Z)-4-[(2-hydroxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O3/c17-11-5-7-12(8-6-11)19-16(22)13(15(21)18-19)9-10-3-1-2-4-14(10)20/h1-9,20H,(H,18,21)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMWHBTNJPIHF-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione
Reactant of Route 2
4-(2-hydroxybenzylidene)-1-(4-iodophenyl)-3,5-pyrazolidinedione

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